molecular formula C9H6BrFO2 B13443788 (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid

Cat. No.: B13443788
M. Wt: 245.04 g/mol
InChI Key: HCYOSOLLBXZCPJ-SNAWJCMRSA-N
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Description

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of advanced materials and polymers with desired properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromo-6-fluorophenyl)acrylic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Chloro-6-fluorophenyl)acrylic acid: Similar structure but with a chlorine atom instead of bromine.

    (E)-3-(2-Bromo-6-chlorophenyl)acrylic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

(E)-3-(2-Bromo-6-fluorophenyl)acrylic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

(E)-3-(2-bromo-6-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6BrFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+

InChI Key

HCYOSOLLBXZCPJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=C/C(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=CC(=O)O)F

Origin of Product

United States

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